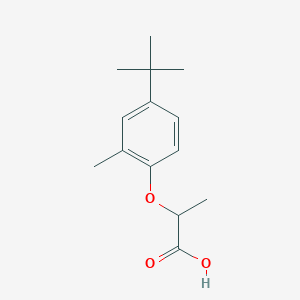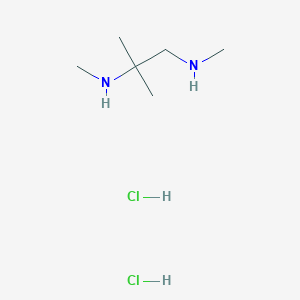
1-N,2-N,2-Trimethylpropane-1,2-diamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-N,2-N,2-Trimethylpropane-1,2-diamine;dihydrochloride” is a chemical compound with the CAS Number: 76936-44-2 . It has a molecular weight of 189.13 and its IUPAC name is N2,N~2~,2-trimethyl-1,2-propanediamine dihydrochloride . The compound is typically stored at room temperature .
Molecular Structure Analysis
The molecular structure of “1-N,2-N,2-Trimethylpropane-1,2-diamine;dihydrochloride” is represented by the InChI code: 1S/C6H16N2.2ClH/c1-6(2,5-7)8(3)4;;/h5,7H2,1-4H3;2*1H . This indicates that the compound contains six carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and two chlorine atoms .Physical And Chemical Properties Analysis
The compound has a molecular weight of 189.13 . Unfortunately, specific physical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Synthesis and Material Applications
Polyhydroxyurethanes (PHUs) synthesized through the polyaddition of di(trimethylolpropane) carbonate and aliphatic diamines can be chemically modified to create quaternary ammonium chloride-functionalized PHU films. These PHUs, when reacted with N,N-dimethyl-n-octylamine or cross-linkable N,N,N′,N′-tetramethyl-1,6-diaminohexane, form networked structures or dual-structured QAC moieties, leading to films with positive surface charges. This methodology opens avenues for the development of materials with specific electrical properties and thermal stability (Hiroyuki Matsukizono & T. Endo, 2015).
Catalysis and Organic Synthesis
The 1,2-diamine motif, present in many natural products and pharmaceutical agents, is essential for asymmetric synthesis and catalysis. Recent advances in metal-catalyzed diamination reactions highlight the importance of these structures in synthesizing complex natural products and drug molecules. This suggests a growing role for diamine derivatives in medicinal chemistry and organic synthesis (F. Cardona & A. Goti, 2009).
Pharmaceutical and Biological Activity
Schiff-base zinc(II) complexes derived from reactions involving N-methylpropane-1,3-diamine have been prepared and characterized, showing potential antibacterial activities. These complexes, with their tetrahedral geometry, could serve as a foundation for developing new antibacterial agents, emphasizing the role of diamine derivatives in the design of bioactive compounds (Yaning Guo, 2011).
Polymerization Catalysts
The synthesis of N,N‘-disilylated 1,8-diaminonaphthalene chelates and their application in forming group 4 metal complexes for ethylene polymerization demonstrate the utility of diamine derivatives in catalysis. These complexes facilitate the polymerization of ethylene, showcasing the diamine derivatives' role in enhancing the efficiency and specificity of polymerization processes (C. Lee et al., 1998).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, rinsing cautiously with water for several minutes in case of contact with eyes, and washing skin thoroughly after handling .
properties
IUPAC Name |
1-N,2-N,2-trimethylpropane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2.2ClH/c1-6(2,8-4)5-7-3;;/h7-8H,5H2,1-4H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQYPWSFNNRFDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC)NC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N,2-N,2-Trimethylpropane-1,2-diamine;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2998361.png)
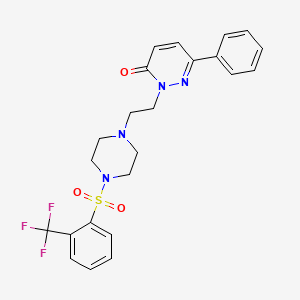
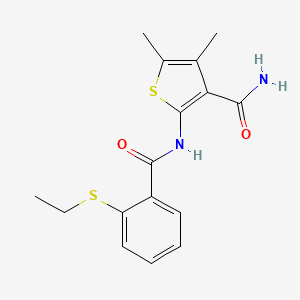
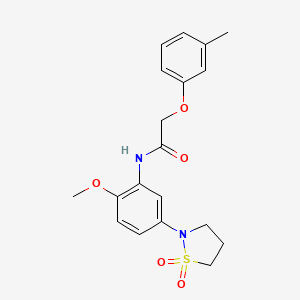
![3-hydroxy-3-(thiophen-2-yl)-1-(m-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2998371.png)
![4-[(4-methoxyphenyl)methyl]-1H-pyrazine-2,3-dione](/img/structure/B2998372.png)
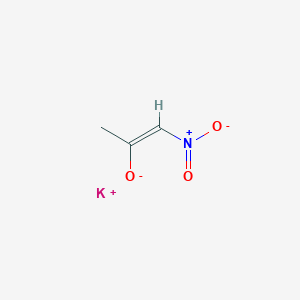
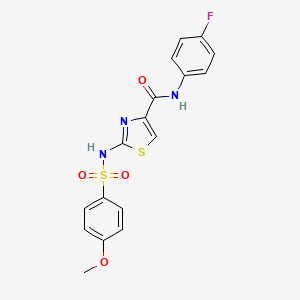
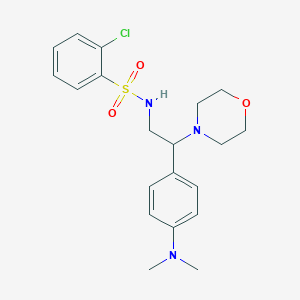
![1-Phenyl-3-[2-[2-(phenylcarbamoylamino)ethoxy]ethyl]urea](/img/structure/B2998378.png)
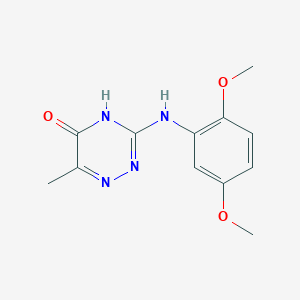
![2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2998380.png)
![(1R,3R,5S)-8-Azaspiro[bicyclo[3.2.1]octane-3,3'-indoline] 2hcl](/img/structure/B2998382.png)
